molecular formula C14H13ClN2O2S B2978919 N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide CAS No. 343374-29-8

N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide

Cat. No.: B2978919
CAS No.: 343374-29-8
M. Wt: 308.78
InChI Key: XHNLLPUETGJWPI-ATVHPVEESA-N
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Description

N-[(2E)-2-(4-Chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. Compounds within the thiophene-carboxamide structural class have demonstrated a range of promising biological activities, making them valuable scaffolds for drug discovery and pharmacological studies . A primary area of investigation for this chemical family is its potential antibacterial activity . Substituted thiophenecarboxamides have been identified as key structural motifs in novel antibacterial agents, suggesting this compound's utility in developing new approaches to combat bacterial pathogens . Furthermore, thiophene-carboxamide derivatives are being actively studied for their anticancer properties . Research indicates that such compounds can act as biomimetics of natural anticancer agents like Combretastatin A-4 (CA-4) . They are hypothesized to exert antiproliferative effects by targeting the tubulin protein, thereby disrupting microtubule dynamics and inhibiting cell division in various cancer cell lines, including hepatocellular carcinoma (HCC) . The mechanism often involves binding to the colchicine site on tubulin, leading to the disruption of essential cellular functions . From a chemical perspective, the structure integrates a thiophene heterocycle, known for its high aromaticity, with a carboxamide linker. The thiophene ring is critical for interaction with biological targets, often participating in key aromatic and hydrophobic interactions within enzyme binding pockets . The (methoxyimino)ethyl side chain containing a chlorophenyl group may influence the compound's electronic properties, solubility, and overall binding affinity. This product is intended for research purposes by qualified personnel in laboratory settings only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-19-17-12(10-4-6-11(15)7-5-10)9-16-14(18)13-3-2-8-20-13/h2-8H,9H2,1H3,(H,16,18)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLLPUETGJWPI-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNC(=O)C1=CC=CS1)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide typically involves the condensation of 4-chlorobenzaldehyde with methoxyamine to form the corresponding oxime. This intermediate is then reacted with thiophene-2-carboxylic acid chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Methoxyimino Group

The methoxyimino (oxime ether) group undergoes acid- or base-catalyzed hydrolysis to yield a ketone. This reaction is critical for prodrug activation in nitroaromatic compounds .

Reaction Pathway :

N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamideH+/H2ON-[2-(4-chlorophenyl)-2-oxoethyl]thiophene-2-carboxamide\text{this compound} \xrightarrow{\text{H}^+/\text{H}_2\text{O}} \text{N-[2-(4-chlorophenyl)-2-oxoethyl]thiophene-2-carboxamide}

Conditions :

  • Acidic : 6M HCl, reflux (4–6 hours) .

  • Basic : 1M NaOH, 60°C (3–4 hours).

Mechanistic Insight :
Protonation of the imine nitrogen increases electrophilicity, facilitating nucleophilic attack by water. The methoxy group acts as a leaving group, forming a ketone intermediate .

Reduction of the Imine Bond

The C=N bond in the methoxyimino group can be reduced to a C–N single bond, yielding an amine derivative.

Reaction Pathway :

This compoundLiAlH4N-[2-(4-chlorophenyl)-2-(methoxyamino)ethyl]thiophene-2-carboxamide\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{N-[2-(4-chlorophenyl)-2-(methoxyamino)ethyl]thiophene-2-carboxamide}

Conditions :

  • Lithium aluminum hydride (LiAlH4_4) in anhydrous THF, 0°C to room temperature .

Outcome :
This reaction is less common for oxime ethers but has precedent in nitroheterocyclic systems .

Carboxamide Hydrolysis

The carboxamide group may undergo hydrolysis to form a carboxylic acid under extreme conditions.

Reaction Pathway :

This compoundHCl (conc.)2-(4-chlorophenyl)-2-(methoxyimino)ethyl thiophene-2-carboxylate\text{this compound} \xrightarrow{\text{HCl (conc.)}} \text{2-(4-chlorophenyl)-2-(methoxyimino)ethyl thiophene-2-carboxylate}

Conditions :

  • Concentrated HCl, 110°C (8–12 hours).

Limitations :
Amides are generally resistant to hydrolysis, requiring prolonged heating or enzymatic catalysis.

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group may participate in EAS, though the electron-withdrawing chlorine atom deactivates the ring.

Potential Reactions :

Reagent Position Product
HNO3_3/H2_2SO4_4MetaNitro-substituted derivative at the 3-position of the chlorophenyl ring .
Cl2_2/FeCl3_3ParaDichlorophenyl derivative (minor due to steric hindrance) .

Mechanistic Note :
The chlorine atom directs incoming electrophiles to the meta position, but low reactivity limits practical utility .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group could undergo NAS under specific conditions, though this is rare without activating groups.

Example Reaction :

This compoundNH3/Cu2ON-[(2E)-2-(4-aminophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide\text{this compound} \xrightarrow{\text{NH}_3/\text{Cu}_2\text{O}} \text{N-[(2E)-2-(4-aminophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide}

Conditions :

  • Ammonia in the presence of Cu2_2O catalyst, 200°C .

Yield :
Typically low (<20%) due to the lack of activating groups .

Cyclization Reactions

The ethyl chain linking the carboxamide and methoxyimino groups may enable cyclization under microwave-assisted conditions.

Hypothetical Pathway :

Intramolecular cyclizationThiophene-fused pyrazoline or oxadiazole derivatives\text{Intramolecular cyclization} \rightarrow \text{Thiophene-fused pyrazoline or oxadiazole derivatives}

Conditions :

  • Hydrazine hydrate in ethanol, microwave irradiation (100°C, 20 minutes) .

Supporting Evidence :
Similar cyclizations are reported for pyrazoline derivatives with nitrothiophene cores .

Table 2: Comparison of Substituent Effects on Reactivity

Functional Group Reactivity Key Transformation
Methoxyimino (C=N–OCH3_3)High (hydrolysis/reduction)Ketone or amine formation
4-ChlorophenylLow (EAS/NAS)Limited substitution
Thiophene-2-carboxamideModerate (hydrolysis)Carboxylic acid under harsh conditions

Mechanistic Insights from Electroanalytical Studies

Cyclic voltammetry of analogous nitrothiophene derivatives reveals reduction potentials near −500 mV (nitro group) and −1,400 mV (heterocyclic ring) . While the target compound lacks a nitro group, its methoxyimino group may exhibit similar redox behavior, suggesting potential bioactivation via enzymatic reduction .

Scientific Research Applications

N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is compared with analogs based on substituent modifications, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight logP* Key Features
Target Compound C₁₄H₁₂ClN₂O₂S 4-Cl-C₆H₄, (E)-methoxyiminoethyl 322.78 ~3.2 E-configuration, methoxyimino group enhances stability
N-(4-Chlorophenyl)thiophene-2-carboxamide C₁₁H₈ClNOS 4-Cl-C₆H₄ 233.70 ~2.8 Simpler structure; lacks imino group
N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]thiophene-2-carboxamide C₁₃H₁₀ClNO₃S 4-Cl-C₆H₄, hydroxy-oxoethyl 295.74 ~1.5 Hydroxy-oxo group increases polarity, reduces logP
(Z,2E)-N-(4-Chlorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide C₁₀H₉ClN₄O 4-Cl-C₆H₄, cyanide, (Z,2E)-methoxyimino 236.66 ~1.2 Cyanide group introduces toxicity risks; Z/E isomerism affects reactivity
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 2-NO₂-C₆H₄ 264.26 ~2.5 Nitro group enhances electron-withdrawing effects

*logP values estimated using fragment-based methods.

Key Observations:

Methoxyimino vs. Hydroxyimino Groups: The methoxyimino group in the target compound improves metabolic stability compared to hydroxyimino analogs (e.g., ), which may undergo oxidation or hydrolysis .

Chlorophenyl vs.

Stereochemical Influence: The (E)-configuration of the methoxyimino group ensures planar alignment, optimizing interactions with biological targets compared to (Z)-isomers .

Physicochemical Properties

  • Solubility: The methoxyimino group in the target compound reduces polarity compared to hydroxyimino analogs, improving lipid membrane permeability .
  • Crystal Packing : The E-configuration minimizes steric hindrance, enabling tighter molecular packing compared to Z-isomers .

Biological Activity

N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]thiophene-2-carboxamide, also known by its CAS number 343374-29-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C14H13ClN2O2S
  • Molecular Weight : 308.78 g/mol
  • Chemical Structure : The compound features a thiophene core substituted with a chlorophenyl and a methoxyimino group, which are critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as antiviral agents. For instance, compounds with similar structures have demonstrated significant inhibition of viral polymerases.

CompoundTargetIC50 (μM)
Thiophene Derivative AHCV NS5B32.2
Thiophene Derivative BHCV NS5B31.9
This compoundTBDTBD

These values suggest that modifications in the thiophene structure can enhance antiviral potency, potentially making this compound a candidate for further development against viral infections.

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored. In vitro studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example:

  • MTT Assay Results : Compounds similar to this compound showed IC50 values ranging from 0.59 mM to lower concentrations in different cancer cell lines.

Case Study: Inhibition of Tumor Growth

A notable study involved the administration of this compound in a mouse model of cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective inhibition of tumor growth.

The mechanism through which this compound exerts its biological effects is likely linked to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Signal Transduction Modulation : It could alter signaling pathways that regulate cell growth and apoptosis.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to potential targets such as viral polymerases and tumor-related proteins. These studies provide insights into the compound's interaction at the molecular level.

Q & A

Q. Table 1: Representative Synthetic Conditions for Analogous Compounds

MethodConditionsYield (%)Reference
Microwave-assistedAlumina, 150 W, 15 min78–85
Solvent-free stirringRoom temperature, 24 h65–70
High-temperature refluxToluene, 110°C, 8 h60–68

Advanced: How can structural contradictions in crystallographic data for similar compounds inform the analysis of this compound’s tautomeric forms?

Methodological Answer:
X-ray diffraction (XRD) studies of analogous Schiff bases (e.g., ) reveal tautomeric equilibria between enol-imine and keto-amine forms. For the target compound:

  • Intramolecular hydrogen bonding : The methoxyimino group may stabilize the enol-imine tautomer via O–H···N interactions, forming a six-membered planar ring (S(6) motif) .
  • Crystallographic parameters : Compare unit cell dimensions (e.g., monoclinic systems with β ≈ 96–97° as in ) to identify packing effects on tautomer stability.
  • Disorder analysis : Resolve electron density ambiguities using SHELXL refinement, particularly for flexible ethylenic or imino groups .

Basic: What biological activities are reported for structurally related thiophene-carboxamides, and how are these assays designed?

Methodological Answer:
Analogous compounds exhibit antiviral, anticancer, and antibacterial properties. Assay design considerations include:

  • Antiviral activity : Dengue virus NS5 polymerase inhibition (IC₅₀ < 10 µM) via molecular docking and plaque reduction neutralization tests (PRNT) .
  • Anticancer screening : MTT assays against HeLa or MCF-7 cells (72 h exposure, IC₅₀ ≈ 15–25 µM), with structure-activity relationships (SAR) emphasizing the role of the 4-chlorophenyl group in apoptosis induction .
  • Antibacterial testing : Disk diffusion against Staphylococcus aureus (Gram+) and E. coli (Gram–), with MIC values correlated to logP (optimal range: 2.5–3.5) .

Q. Table 2: Bioactivity Data for Analogous Thiophene-Carboxamides

ActivityTarget/ModelKey Structural FeatureReference
AntiviralDengue NS5 polymeraseMethoxyimino group
AnticancerHeLa cells4-Chlorophenyl substitution
AntibacterialS. aureus (MIC)Thiophene-2-carboxamide core

Advanced: How can computational methods resolve discrepancies in proposed reaction mechanisms for imino group formation?

Methodological Answer:
Contradictions in mechanistic pathways (e.g., radical vs. polar mechanisms) are addressed via:

  • Density Functional Theory (DFT) : Calculate activation energies for intermediates using Gaussian09 at the B3LYP/6-311++G(d,p) level. For example, transition states for oxime formation may favor a polar mechanism with a 15–20 kcal/mol barrier .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction coordinates, highlighting hydrogen-bond stabilization of intermediates .
  • Natural Bond Orbital (NBO) analysis : Identify charge distribution changes at the imino nitrogen during tautomerization .

Advanced: What analytical strategies differentiate regioisomers or stereoisomers in this compound’s synthetic intermediates?

Methodological Answer:

  • NMR spectroscopy : Compare 1H^1H chemical shifts for thiophene protons (δ 7.2–7.8 ppm) and NOESY correlations to confirm (E)-configuration of the methoxyimino group .
  • High-resolution mass spectrometry (HRMS) : Exact mass matching (<2 ppm error) and isotopic patterns distinguish regioisomers (e.g., 4-chloro vs. 3-chlorophenyl derivatives) .
  • XRD : Resolve stereochemical ambiguities in crystalline intermediates (e.g., torsion angles > 150° for (E)-isomers) .

Advanced: How do conflicting bioactivity results across studies inform SAR refinement for this compound?

Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values in anticancer assays) are addressed by:

  • Meta-analysis : Pool data from multiple studies (e.g., and ) to identify outliers linked to assay conditions (e.g., serum concentration, exposure time).
  • Proteomic profiling : Use LC-MS/MS to compare protein binding affinities in cell lysates, isolating targets like tubulin or topoisomerase II .
  • Free-Wilson analysis : Deconstruct bioactivity contributions of substituents (e.g., 4-chlorophenyl enhances lipophilicity, improving membrane permeability) .

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